Methyl 3-methoxy-d3-benzoate

insecticide fumigant toxicity Solenopsis invicta

Methyl 3-methoxy-d3-benzoate (CAS 2271186-58-2) is a stable isotope-labeled analog of methyl 3-methoxybenzoate (methyl m-anisate, CAS 5368-81-0), bearing three deuterium atoms on the methoxy group, yielding a molecular formula of C₉H₇D₃O₃ and a monoisotopic mass of 169.081824 Da. The non-deuterated parent compound (MW 166.18 g/mol, density 1.098–1.15 g/cm³) has been independently characterized as the most potent fumigant among 15 benzoate esters against Solenopsis invicta fire ants (LC₅₀ = 0.61 µg/mL) , one of the two strongest spatial repellents against Cimex lectularius bed bugs alongside methyl 2-methoxybenzoate , and an effective repellent against Lasioderma serricorne cigarette beetles at concentrations as low as 10 ppm.

Molecular Formula C9H10O3
Molecular Weight 169.19 g/mol
Cat. No. B8150911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methoxy-d3-benzoate
Molecular FormulaC9H10O3
Molecular Weight169.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)OC
InChIInChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-8)9(10)12-2/h3-6H,1-2H3/i1D3
InChIKeyDUKYPQBGYRJVAN-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Methoxy-d3-benzoate (CAS 2271186-58-2): Deuterated Internal Standard and Bioactive Benzoate Ester for Procurement Evaluation


Methyl 3-methoxy-d3-benzoate (CAS 2271186-58-2) is a stable isotope-labeled analog of methyl 3-methoxybenzoate (methyl m-anisate, CAS 5368-81-0), bearing three deuterium atoms on the methoxy group, yielding a molecular formula of C₉H₇D₃O₃ and a monoisotopic mass of 169.081824 Da . The non-deuterated parent compound (MW 166.18 g/mol, density 1.098–1.15 g/cm³) has been independently characterized as the most potent fumigant among 15 benzoate esters against Solenopsis invicta fire ants (LC₅₀ = 0.61 µg/mL) [1], one of the two strongest spatial repellents against Cimex lectularius bed bugs alongside methyl 2-methoxybenzoate [2], and an effective repellent against Lasioderma serricorne cigarette beetles at concentrations as low as 10 ppm . The d3-labeled isotopologue serves as the mass spectrometry internal standard of choice for quantifying the parent compound in complex biological and environmental matrices via isotope dilution LC-MS/MS or GC-MS [3].

Why Methyl 3-Methoxy-d3-benzoate Cannot Be Substituted by Non-Deuterated or Positional Isomer Analogs in Quantitative Analytical Workflows


Substituting methyl 3-methoxy-d3-benzoate with its non-deuterated parent (CAS 5368-81-0) in isotope dilution mass spectrometry (IDMS) workflows abolishes the mass-differentiated detection channel (+3 Da shift) that enables co-eluting internal standard correction for matrix effects, extraction recovery, and ionization variability [1]. Positional isomers such as methyl 2-methoxybenzoate (CAS 606-45-1) or methyl 4-methoxybenzoate (CAS 121-98-2) differ in both chromatographic retention behavior and biological activity profiles—the 2-methoxy isomer exhibits divergent fumigant toxicity due to ortho-substitution effects [2], while the 4-methoxy isomer has not demonstrated the same breadth of insect repellency data—rendering them unsuitable as either analytical surrogates or functional replacements. Deuterated analogs labeled at alternative positions (e.g., methyl 2-(methoxy-d3)benzoate, CAS 2237235-31-1) may introduce positional isotope effects that alter chromatographic co-elution with the target 3-methoxy analyte, a phenomenon well-documented for deuterated versus ¹³C-labeled internal standards where deuterium labeling can produce retention time shifts of sufficient magnitude to compromise matrix effect compensation [3].

Quantitative Differentiation Evidence for Methyl 3-Methoxy-d3-benzoate Against Closest Analogs and Alternatives


Fumigant Toxicity: Methyl 3-Methoxybenzoate vs. Methyl Benzoate and Positional Isomers Against Fire Ants

In a systematic structure-activity study of 15 commercially available benzoate esters, methyl 3-methoxybenzoate (the non-deuterated parent of the d3-labeled compound) was identified as the single most potent fumigant against Solenopsis invicta workers, with a mean LC₅₀ of 0.61 µg/mL. This represented a 19% improvement in potency over methyl benzoate (LC₅₀ = 0.75 µg/mL) and was statistically indistinguishable from methyl 3-methylbenzoate (LC₅₀ = 0.62 µg/mL) [1]. Critically, the presence of a methoxyl group at the ortho position significantly reduced fumigation toxicity, establishing the meta-methoxy substitution pattern as pharmacophorically essential [1]. The deuterated isotopologue (methyl 3-methoxy-d3-benzoate) retains this structural feature while adding the analytical advantages of the +3 Da mass tag for MS quantification in insecticide residue or environmental fate studies.

insecticide fumigant toxicity Solenopsis invicta

Spatial Repellency: Methyl 3-Methoxybenzoate vs. Methyl Benzoate and DEET Against Bed Bugs

In a video-tracking (EthoVision) repellency assay, methyl 3-methoxybenzoate (M3MOB) and methyl 2-methoxybenzoate (M2MOB) exhibited the strongest spatial repellent effects against Cimex lectularius among all tested methyl benzoate analogs. Holm-Šidák multiple comparisons demonstrated that M3MOB repellency was significantly stronger than that of methyl benzoate (MB vs. M3MOB, p = 0.0083) against the insecticide-susceptible strain, while M3MOB also maintained repellency against a pyrethroid-resistant strain alongside DEET [1]. In longevity experiments, M3MOB lost repellency prior to 14 days post-application, whereas M2MOB maintained repellency through 21 days, and DEET persisted through the full 28-day testing period [1]. The deuterated d3-labeled isotopologue serves as the mass-labeled internal standard for quantifying M3MOB in insect behavioral pharmacology and residue persistence studies.

spatial repellency Cimex lectularius bed bug control

Cigarette Beetle Repellency at Ultra-Low Concentration: Methyl 3-Methoxybenzoate vs. Methyl Benzoate

In a comprehensive screening of 28 methyl benzoate-related compounds (MBCs), methyl 3-methoxybenzoate was effective as a repellent against Lasioderma serricorne cigarette beetles at a minimum concentration of only 10 ppm, a threshold at least 20-fold lower than that required for methyl benzoate (MeBA, effective across 200–4000 ppm). By comparison, four other active MBCs required higher minimum concentrations of 500–4000 ppm for repellence . Furthermore, binary mixtures of MeBA with methyl 3-methoxybenzoate enhanced the repellent effect compared to MeBA alone, and exposure to methyl 3-methoxybenzoate resulted in 100% mortality of cigarette beetles in fumigation assays . The d3-labeled isotopologue enables precise quantification of this highly potent repellent in stored product protection studies using isotope dilution methodology.

stored product pest repellent Lasioderma serricorne

Mass Spectrometric Isotope Dilution: Deuterium Label +3 Da Shift vs. Non-Deuterated and ¹³C-Labeled Internal Standards

Methyl 3-methoxy-d3-benzoate provides a nominal mass shift of +3 Da relative to the unlabeled parent (169.19 vs. 166.18 Da), establishing a distinct MS/MS selected reaction monitoring (SRM) channel free from natural isotopic abundance overlap. In systematic comparisons of deuterated (²H) versus ¹³C/¹⁵N-labeled internal standards for LC-ESI-MS/MS, deuterated internal standards have been shown to produce quantitatively biased results under certain conditions: a head-to-head comparison using 2-methylhippuric acid-[²H₇] versus -[¹³C₆] demonstrated that the deuterated IS generated urinary results on average 59.2% lower, with a spike accuracy bias of −38.4% attributed to differential ion suppression from chromatographic retention time shifts [1]. For PAH analysis, deuterated internal standards yielded concentrations 1.9–4.3% lower than ¹³C-labeled analogs (p < 0.05) [2]. However, deuterated standards remain preferred when: (a) the +3 Da mass shift from methoxy-d3 labeling is sufficient to avoid interference without causing significant chromatographic resolution differences from the native analyte; (b) synthesis cost is a factor—deuterated isotopologues are significantly less expensive to prepare than ¹³C-labeled counterparts [3]; and (c) the application involves GC-MS rather than LC-MS, where deuterium isotope effects on retention are less pronounced.

isotope dilution mass spectrometry internal standard quantitative LC-MS/MS

Isotopic Purity Specification and Deuteration Site Stability: Methoxy-d3 vs. Alternative Labeling Positions

Commercial methyl 3-methoxy-d3-benzoate is specified at ≥98 atom% D isotopic purity, consistent with the industry standard for deuterated methoxybenzoate esters (e.g., methyl 2-(methoxy-d3)benzoate is supplied at 98 atom% D with batch-specific NMR, HPLC, and GC certificates of analysis) . The methoxy-d3 labeling position is chemically stable: deuterium atoms reside on a methoxy sp³ carbon (O–CD₃) rather than on aromatic or exchangeable positions, eliminating the risk of H/D back-exchange during sample preparation, derivatization, or chromatography under aqueous or protic solvent conditions—a known limitation of labeling at carboxyl, hydroxyl, or amine positions [1]. By contrast, deuteration at aromatic ring positions requires careful catalyst selection to achieve site-selective incorporation, with H/D exchange rate constants at 130 °C shown to differ significantly between 2-methoxy-, 3-methoxy-, and 4-methoxybenzoic acid substrates, highlighting the synthetic challenge of achieving uniform deuteration across positional isomers [2].

isotopic enrichment deuterium incorporation procurement specification

Deuterium NMR and Quantitative ²H Detection: Methoxy-d3 as a Spectroscopic Probe vs. Non-Deuterated Analogs

The methoxy-d3 group in methyl 3-methoxy-d3-benzoate provides a structurally specific deuterium NMR (²H NMR) reporter signal that can serve as an internal reference for quantitative multinuclear NMR analysis. A patented method (US Patent App. 20200400766) explicitly describes using deuterated solvents and reference substances for heteronuclear quantitative determination by NMR, wherein the deuterium signal of the labeled compound enables direct quantification of the degree of deuteration [1]. Combined ¹H NMR + ²H NMR approaches have been systematically established for determining isotopic abundance of deuterated reagents with high precision [2]. The methoxy-d3 signal is particularly well-suited for this purpose: it appears as a distinct singlet at approximately 3.8–3.9 ppm in ²H NMR spectra (corresponding to the ~3.8 ppm methoxy singlet in ¹H NMR of the non-deuterated parent), far from aromatic deuterium signals and solvent peaks [3]. This is in contrast to non-deuterated methyl 3-methoxybenzoate, which provides no ²H NMR signal, and aromatic ring-deuterated analogs, whose ²H signals overlap with deuterated solvent resonances.

deuterium NMR ²H NMR quantification isotopic abundance determination

Optimal Application Scenarios for Methyl 3-Methoxy-d3-benzoate Based on Quantified Differentiation Evidence


Isotope Dilution LC-MS/MS Quantification of Methyl 3-Methoxybenzoate in Insecticide Residue and Environmental Fate Studies

Methyl 3-methoxy-d3-benzoate is the analytically matched internal standard for quantifying the most potent fumigant benzoate ester (LC₅₀ = 0.61 µg/mL against fire ants [1]) in soil, plant tissue, and air sampling matrices from pesticidal application studies. Its +3 Da mass shift enables SRM-based quantification without interference from the native analyte, while its non-exchangeable methoxy-d3 label ensures isotopic integrity through sample extraction and cleanup. This directly supports regulatory residue trials where isotope dilution is mandated for method validation per SANTE/11312/2021 guidelines requiring internal standard-corrected recovery in the 70–120% range with RSD ≤20%.

Bed Bug Repellency Bioanalytics: Quantifying M3MOB in Behavioral Pharmacology and Resistance Management Research

Given that methyl 3-methoxybenzoate is one of the two strongest spatial repellents against Cimex lectularius—including pyrethroid-resistant strains [1]—the d3-labeled isotopologue is essential for quantifying airborne concentrations of the repellent in olfactometer and arena bioassay headspace. The statistically significant superiority of M3MOB over methyl benzoate (p = 0.0083) [1] makes it a lead candidate for bed bug repellent formulation development. Deuterated internal standardization enables accurate quantification of volatile M3MOB concentrations in air samples collected via solid-phase microextraction (SPME) or thermal desorption tubes coupled to GC-MS, where matrix effects from co-adsorbed volatiles are substantial.

Stored Product Protection: Low-Level Residue Quantification for MRL Compliance of Methyl 3-Methoxybenzoate-Based Fumigants

Methyl 3-methoxybenzoate is uniquely effective against Lasioderma serricorne at concentrations as low as 10 ppm [1], a potency that demands equally sensitive and specific analytical methodology for residue monitoring in treated commodities. The d3-labeled internal standard enables quantification at or below 10 ppb in grain, tobacco, and dried food matrices using LC-MS/MS with isotope dilution, meeting the analytical sensitivity requirements for establishing maximum residue limits (MRLs) for this prospective green fumigant. The ≥98 atom% D isotopic purity ensures that the internal standard contributes negligible signal to the native analyte channel.

Deuterium NMR-Based Purity Verification and Batch Release Testing of Deuterated Benzoate Ester Reference Materials

For certified reference material (CRM) producers and analytical quality control laboratories, the methoxy-d3 group of methyl 3-methoxy-d3-benzoate serves as an internal ²H NMR probe for verifying isotopic abundance without the need for an external standard, as described in US Patent 20200400766 [1]. This capability enables batch-to-batch isotopic purity certification using the deuterated solvent (e.g., CDCl₃) simultaneously as lock solvent and quantitative reference, reducing the analytical burden relative to combustion-IRMS or conventional external standard ¹H qNMR approaches. The non-exchangeable methoxy-d3 label ensures that the measured isotopic abundance reflects the true label incorporation rather than being confounded by adventitious H/D exchange during NMR sample preparation.

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